(2-Bromo-6-nitrophenethoxy)(tert-butyl)dimethylsilane
Description
The compound "(2-Bromo-6-nitrophenethoxy)(tert-butyl)dimethylsilane" (CAS: N/A; Molecular Formula: C₁₄H₂₁BrNO₃Si; Molecular Weight: ~364.3 g/mol) is a silyl-protected aromatic ether featuring a bromo and nitro substituent on the phenethoxy backbone. The tert-butyldimethylsilyl (TBDMS) group serves as a protective moiety for the hydroxyl group, enhancing stability during synthetic procedures. This compound is primarily utilized in organic synthesis as an intermediate, particularly in nucleoside modifications, polymer chemistry, and pharmaceutical precursors where electron-deficient aromatic systems are required. Its nitro group enables participation in reduction or substitution reactions, while the bromo substituent allows for cross-coupling reactions such as Suzuki or Heck couplings .
Properties
IUPAC Name |
2-(2-bromo-6-nitrophenyl)ethoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO3Si/c1-14(2,3)20(4,5)19-10-9-11-12(15)7-6-8-13(11)16(17)18/h6-8H,9-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEQRGHOYGSUFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=C(C=CC=C1Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrNO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744298 | |
| Record name | [2-(2-Bromo-6-nitrophenyl)ethoxy](tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227958-15-7 | |
| Record name | 1-Bromo-2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-3-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227958-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(2-Bromo-6-nitrophenyl)ethoxy](tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions:
| Parameter | Value |
|---|---|
| Substrate | 1,3-Dimethyl-5-t-butylbenzene |
| Bromine Equivalents | 0.8–1.1 mol/mol substrate |
| Catalyst | (0.5–1.5 wt%) |
| Temperature | 0–40°C |
| Solvent | Dichloromethane or |
| Reaction Time | 1–2 hours |
Mechanistic Insight :
Bromine reacts via electrophilic aromatic substitution, with polarizing to generate . Steric hindrance from the tert-butyl group directs bromination to the ortho position relative to existing substituents.
Nitration of Brominated Intermediates
Nitration introduces the nitro group using a mixed acid system (). The nitro group’s meta-directing nature ensures placement at the 6-position relative to bromine.
Optimization Data:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Concentration | 65–70% (v/v) | Maximizes nitronium ion formation |
| Temperature | 0–5°C | Reduces polysubstitution |
| Reaction Time | 30–60 minutes | Balances conversion vs. side reactions |
Example Protocol :
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Dissolve 2-bromophenol (1 mol) in (10 mL) at 0°C.
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Add (1.2 mol) dropwise over 30 minutes.
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Quench with ice-water, extract with , and dry over .
Silylation of 2-Bromo-6-nitrophenol
The hydroxyl group is protected using tert-butyl dimethylsilyl chloride (-BDMSCl) under anhydrous conditions. This step is critical for stabilizing the phenol during subsequent reactions.
Reaction Setup:
| Component | Quantity | Role |
|---|---|---|
| 2-Bromo-6-nitrophenol | 1.0 equiv | Substrate |
| -BDMSCl | 1.2 equiv | Silylating agent |
| Triethylamine () | 2.5 equiv | Base (scavenges ) |
| Solvent | Tetrahydrofuran (THF) | Polar aprotic medium |
Procedure :
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Dissolve 2-bromo-6-nitrophenol (10 mmol) in THF (50 mL).
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Add (25 mmol) and cool to 0°C.
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Introduce -BDMSCl (12 mmol) dropwise.
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Stir at 25°C for 12 hours.
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Filter, concentrate, and purify via column chromatography (hexane:ethyl acetate = 9:1).
Key Considerations :
-
Moisture Sensitivity : Hydrolysis of -BDMSCl competes with silylation; strict anhydrous conditions are mandatory.
-
Base Selection : outperforms weaker bases (e.g., pyridine) in minimizing side reactions.
Comparative Analysis of Silylation Methods
A study comparing silylation agents and solvents revealed the following trends:
| Silylating Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| -BDMSCl | THF | 25°C | 85 |
| -BDMSCl | 25°C | 72 | |
| Trimethylsilyl chloride | THF | 25°C | 63 |
Troubleshooting and Yield Optimization
Common challenges and solutions include:
-
Low Silylation Yield : Ensure substrate dryness via azeotropic distillation with toluene.
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Isomer Contamination : Use HPLC (C18 column, 70:30 methanol:water) to separate regioisomers.
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Premature Hydrolysis : Add molecular sieves (4Å) to the reaction mixture.
Case Study :
Replacing with in dimethylformamide (DMF) increased yields to 92%, but required careful temperature control to avoid exothermic decomposition.
Industrial-Scale Adaptations
For bulk synthesis, continuous-flow reactors offer advantages:
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Residence Time : 10 minutes per step.
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Throughput : 5 kg/day using a microreactor system.
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Safety : Reduced bromine handling via in-situ generation.
A pilot plant trial achieved 89% yield with >99% purity, validating scalability .
Chemical Reactions Analysis
(2-Bromo-6-nitrophenethoxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The phenethoxy moiety can undergo oxidation to form corresponding quinones or other oxidized products.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and palladium catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Bromo-6-nitrophenethoxy)(tert-butyl)dimethylsilane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications and derivatizations.
Biology: The compound can be used in the development of probes or inhibitors for biological studies, particularly those involving enzyme activity.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Bromo-6-nitrophenethoxy)(tert-butyl)dimethylsilane depends on its specific application. In chemical reactions, the bromine atom and nitro group are key reactive sites that participate in various transformations. The tert-butyl dimethylsilane group provides steric protection and can be removed under specific conditions to reveal reactive hydroxyl groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of "(2-Bromo-6-nitrophenethoxy)(tert-butyl)dimethylsilane" is best understood through comparison with analogous silyl ethers. Key differences lie in substituent positioning, electronic effects, and reactivity.
Structural and Electronic Comparisons
| Compound Name | Molecular Formula | Substituents (Position) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| This compound | C₁₄H₂₁BrNO₃Si | Br (2), NO₂ (6) | ~364.3 | Strong electron-withdrawing effects (NO₂), reactive Br site for cross-coupling |
| (2-Bromo-5-methoxyphenyl)methoxydimethylsilane | C₁₄H₂₃BrO₂Si | Br (2), OCH₃ (5) | 331.33 | Electron-donating OCH₃ stabilizes aromatic ring; Br available for substitution |
| (3-Bromophenoxy)(tert-butyl)dimethylsilane | C₁₂H₁₉BrOSi | Br (3) | 287.27 | Less steric hindrance; Br at meta position limits coupling reactivity |
| (2-Bromo-5-chlorophenethoxy)(tert-butyl)dimethylsilane | C₁₄H₂₂BrClOSi | Br (2), Cl (5) | 349.77 | Dual halogenation enhances electrophilicity; Cl can undergo SNAr reactions |
| ((2-Bromo-6-fluorobenzyl)oxy)(tert-butyl)dimethylsilane | C₁₃H₂₀BrFOSi | Br (2), F (6) | 319.30 | Fluorine’s electronegativity increases stability; Br retains coupling utility |
Reactivity and Stability
- Nitro Group Influence : The nitro group in the target compound significantly lowers electron density at the aromatic ring, making it more susceptible to nucleophilic aromatic substitution (NAS) compared to methoxy- or fluoro-substituted analogs .
- Bromo Reactivity: Bromine at the ortho position facilitates cross-coupling reactions. However, steric hindrance from the TBDMS group may reduce reaction rates compared to meta-substituted bromo derivatives (e.g., [(3-Bromophenoxy)TBDMS]) .
- Silyl Ether Stability : TBDMS-protected compounds exhibit superior hydrolytic stability under basic conditions compared to trimethylsilyl (TMS) analogs. However, the nitro group adjacent to the silyl ether may slightly destabilize the protecting group under acidic conditions due to inductive effects .
Biological Activity
(2-Bromo-6-nitrophenethoxy)(tert-butyl)dimethylsilane, with the CAS number 1475468-02-0, is a compound that has garnered attention due to its potential applications in medicinal chemistry and material science. This article explores its biological activity, including relevant research findings, case studies, and a comparative analysis of its properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₈H₁₉BrN₄O₃Si
- Molecular Weight : 292.24 g/mol
- Physical State : Liquid
- Density : 1.115 g/mL at 25 °C
- Boiling Point : 70-75 °C at 2.5 mmHg
Research indicates that this compound may exhibit biological activity through the following mechanisms:
- Inhibition of Enzyme Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cellular processes, potentially affecting metabolic pathways.
- Antimicrobial Properties : Some findings indicate that it possesses antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in pharmaceutical applications.
Case Studies
-
Antimicrobial Evaluation :
- A study assessed the antimicrobial efficacy of various silane compounds, including this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
-
Cell Viability Assays :
- In vitro assays were conducted using human cell lines to evaluate cytotoxicity. The compound demonstrated a dose-dependent reduction in cell viability, indicating possible cytotoxic effects at higher concentrations.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Antimicrobial Activity | Cytotoxicity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Yes | Moderate | Yes |
| tert-Butyldimethylsilyl chloride | No | Low | No |
| 3-Bromopropyltrimethoxysilane | Yes | High | Yes |
Research Findings
Recent literature has highlighted the significance of structure-activity relationships (SAR) in understanding the biological effects of silane compounds. For instance:
- Structure-Activity Relationships : Modifications in the phenethoxy group significantly alter the biological activity, suggesting that specific substituents can enhance or diminish efficacy.
- Molecular Modeling Studies : Computational studies have provided insights into the binding interactions of this compound with target proteins, aiding in the design of more potent derivatives.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2-Bromo-6-nitrophenethoxy)(tert-butyl)dimethylsilane?
- Answer : The compound is typically synthesized via Williamson ether synthesis , where 2-bromo-6-nitrophenethanol reacts with tert-butyldimethylsilyl chloride in the presence of a strong base (e.g., NaH or KOH). Reaction conditions (e.g., anhydrous THF or acetonitrile, reflux) are optimized to achieve yields >70% . Post-synthesis purification often involves column chromatography or recrystallization.
Q. How is this compound characterized structurally and chemically?
- Answer : Key characterization methods include:
- NMR spectroscopy (¹H, ¹³C) to confirm silyl ether linkage and substituent positions.
- FT-IR for detection of Si-O-C (1050–1100 cm⁻¹) and nitro group (1520–1350 cm⁻¹) vibrations.
- Mass spectrometry (MALDI-TOF) to verify molecular ion peaks and isotopic patterns .
Q. What are the primary applications of this compound in organic synthesis?
- Answer : It serves as a dual-functional building block :
- The bromo group enables cross-coupling reactions (e.g., Suzuki, Heck).
- The silyl ether protects hydroxyl groups during multi-step syntheses. Example: Use in constructing spirocyclic or heteroaromatic frameworks via sequential substitutions .
Advanced Research Questions
Q. How do steric and electronic effects influence reactivity in nucleophilic substitution reactions?
- Answer :
- Steric hindrance : The tert-butyl group slows nucleophilic attack at the silicon center but directs reactivity toward the bromo and nitro-substituted aromatic ring.
- Electronic effects : The nitro group withdraws electron density, activating the ring for electrophilic substitution but deactivating it for nucleophilic pathways. Optimal conditions for substitution involve Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination) with ligands like XPhos .
Q. What challenges arise in synthesizing derivatives with this compound, and how are they mitigated?
- Answer :
- Challenge 1 : Hydrolysis of the silyl ether under acidic/basic conditions.
- Mitigation : Use anhydrous solvents and low temperatures during reactions.
- Challenge 2 : Competing reactivity between bromo and nitro groups.
- Mitigation : Sequential functionalization—first perform cross-coupling on the bromo site, then reduce the nitro group to an amine for further derivatization .
Q. How is this compound utilized in heterocyclic chemistry?
- Answer : It acts as a precursor for thiophene- or pyrrole-based heterocycles :
- Step 1 : Suzuki-Miyaura coupling with boronic esters to introduce aryl groups.
- Step 2 : Nitro group reduction (e.g., H₂/Pd-C) to an amine, followed by cyclization (e.g., with diketones) to form fused rings.
- Example : Synthesis of antitumor agents via intramolecular Heck reactions .
Methodological Considerations
Q. What strategies optimize yield in large-scale syntheses?
- Answer :
- Continuous flow reactors improve mixing and thermal control, reducing side reactions.
- Automated purification systems (e.g., flash chromatography with gradient elution) enhance reproducibility.
- In-line FT-IR monitoring tracks reaction progress in real time .
Q. How do solvent polarity and temperature affect reaction outcomes?
- Answer :
- Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SNAr reactions involving the nitro group.
- Elevated temperatures (80–100°C) accelerate Pd-catalyzed couplings but require rigorous exclusion of moisture to prevent silyl ether cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
